2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It contains a 1,3,4-thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
Scientific Research Applications
2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the replication of bacterial and cancer cells . This disruption occurs through the compound’s ability to interfere with the function of enzymes and other proteins involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A basic structure with similar biological activities.
1,2,3-thiadiazole: Another isomer with different properties.
1,2,4-thiadiazole: An isomer with distinct biological activities.
1,2,5-thiadiazole: Yet another isomer with unique properties.
Uniqueness
2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethoxy group and benzamide moiety contribute to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-9-6-4-3-5-8(9)10(15)13-11-14-12-7-17-11/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGJZBHZBZNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349430 |
Source
|
Record name | 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349443-13-6 |
Source
|
Record name | 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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